4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide
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Overview
Description
Preparation Methods
The synthesis of M2698 involves several steps, including the preparation of intermediates and final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that M2698 is produced through a series of chemical reactions that ensure high purity and activity . Industrial production methods likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
M2698 undergoes various chemical reactions, primarily involving its interaction with target proteins. It is known to inhibit p70S6K and Akt by binding to their ATP-binding sites, thereby preventing their phosphorylation and activation . Common reagents used in these reactions include ATP analogs and specific inhibitors that target the PAM pathway. The major products formed from these reactions are the inhibited forms of p70S6K and Akt, which lead to downstream effects on cell growth and survival .
Scientific Research Applications
M2698 has been extensively studied for its potential in cancer therapy. It has shown promise in preclinical and clinical studies for treating various types of cancer, including breast cancer and glioblastoma . In addition to its anticancer properties, M2698 is also being investigated for its potential in overcoming resistance to existing cancer therapies. By targeting both p70S6K and Akt, M2698 can inhibit compensatory feedback loops that often limit the effectiveness of other PAM pathway inhibitors .
Mechanism of Action
M2698 exerts its effects by inhibiting the activity of p70S6K and Akt, two key proteins in the PAM pathway. By binding to their ATP-binding sites, M2698 prevents their phosphorylation and activation, leading to reduced cell growth, proliferation, and survival . This dual inhibition is particularly effective in overcoming resistance mechanisms that involve compensatory activation of Akt in response to other PAM pathway inhibitors . The molecular targets of M2698 include p70S6K, Akt1, and Akt3, and its effects are mediated through the inhibition of downstream signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
M2698 is unique in its dual inhibition of both p70S6K and Akt, which sets it apart from other PAM pathway inhibitors that target only one of these proteins. Similar compounds include other PAM pathway inhibitors such as everolimus and temsirolimus, which primarily target mTOR, and MK-2206, which is an allosteric inhibitor of Akt . Unlike these compounds, M2698’s dual inhibition mechanism allows it to effectively block compensatory feedback loops, making it a more potent and versatile anticancer agent .
Properties
Molecular Formula |
C21H19ClF3N5O |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
4-[[2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide |
InChI |
InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29) |
InChI Key |
HXAUJHZZPCBFPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N |
Origin of Product |
United States |
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